molecular formula C24H23N3O B2907966 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide CAS No. 477493-00-8

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide

Katalognummer B2907966
CAS-Nummer: 477493-00-8
Molekulargewicht: 369.468
InChI-Schlüssel: AXWQXUFTYRJKEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions and functional group transformations. Researchers have reported various synthetic routes to obtain this compound. Notably, a recent study by Kumar et al successfully synthesized Compound X and its derivatives. The synthetic strategy typically starts from commercially available starting materials and proceeds through intermediate steps to yield the final product.


Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its biological activity. The compound’s backbone comprises the benzimidazole core, which confers specific interactions with biological targets. The tert-butylbenzamide group provides steric hindrance and influences the compound’s lipophilicity. Researchers have elucidated the precise arrangement of atoms using techniques such as X-ray crystallography . The resulting 3D structure aids in predicting binding interactions with target proteins.


Physical And Chemical Properties Analysis

  • Spectroscopic Data : IR, NMR, and mass spectrometry provide valuable information about functional groups and connectivity .

Safety and Hazards

  • Toxicity : Researchers evaluate the cytotoxicity of Compound X using in vitro assays. Notably, compounds 10e and 11s demonstrated remarkable cytotoxicity against human tumor cell lines .

Zukünftige Richtungen

: Kumar, H. Y., Murumkar, P. R., Srinivasan, B. P., Pawar, V., & Yadav, M. R. (2022). Design and synthesis of novel N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents. Molecular Diversity, 26(1), 2269–2293. Link

: IR spectrum data from reference .

: NMR spectrum data from reference .

: X-ray crystal structure analysis from reference .

Wirkmechanismus

Target of Action

Similar compounds have been found to target bacterial strains such asStaphylococcus aureus .

Mode of Action

It’s worth noting that similar compounds have shown promising activity against bacterial strains . The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria.

Biochemical Pathways

Based on the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Pharmacokinetics

Similar compounds have been reported to have a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability and effectiveness.

Result of Action

Similar compounds have shown bactericidal activity, eliminating bacterial strains after exposure . This suggests that the compound may have a similar effect, leading to the death of targeted bacteria.

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-24(2,3)18-13-11-16(12-14-18)23(28)25-19-8-6-7-17(15-19)22-26-20-9-4-5-10-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQXUFTYRJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.